Calcium glycinate

Catalog No.
S3317279
CAS No.
35947-07-0
M.F
C4H8CaN2O4
M. Wt
188.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium glycinate

CAS Number

35947-07-0

Product Name

Calcium glycinate

IUPAC Name

calcium;2-aminoacetate

Molecular Formula

C4H8CaN2O4

Molecular Weight

188.2 g/mol

InChI

InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2

InChI Key

OFNJDDJDXNMTHZ-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2]

Synonyms

calcium bisglycinate

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2]

Bone Metabolism and Osteoporosis Treatment

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Calcium Glycinate has been studied for its potential role in regulating bone tissue metabolism, particularly in the development of experimental osteoporosis in mice and during the healing of rat tibial fractures .

Methods of Application or Experimental Procedures: The complex Ca(Gly)2 was synthesized and the chemical composition and structure of this chelate were studied . The effects of this compound on the body’s metabolic processes were analyzed using physicochemical methods followed by quantum mechanical calculations of molecular geometry using computer models .

Results or Outcomes: The data reported demonstrate the potential for using calcium glycinate as an agent compensating for bone tissue calcium deficiency . The complex Ca(Gly)2 was synthesized and the chemical composition and structure of this chelate were studied .

Nutrient Supplement

Specific Scientific Field: Food and Drug Control

Summary of the Application: Calcium Glycinate, along with Magnesium Glycinate and Zinc Glycinate, are considered new-type and ideal nutrient supplements, which have satisfactory physico-chemical properties and bioactivities . They are important for prophylaxis and treatment of metal deficiency .

Methods of Application or Experimental Procedures: The structures of these species were assessed using a couple of analytical tools . The solubilities of chelated metal glycinates were compared with the corresponding metal oxides (calcium oxide, zinc oxide, magnesium oxide) .

Results or Outcomes: The structural characterization shows that the metal ion is bonded to the amino and carboxyl group to form two five-membered rings . The solubilities of chelated metal glycinates were found to be better than the corresponding metal oxides .

Calcium glycinate is a chelated compound formed from glycine and calcium ions, represented by the molecular formula C2H7CaNO2\text{C}_2\text{H}_7\text{Ca}\text{N}\text{O}_2 and a molecular weight of approximately 117.16 g/mol. It is often utilized as a dietary supplement due to its bioavailability and role in calcium supplementation. The compound is characterized by its high solubility in water, making it advantageous for various nutritional applications. Calcium glycinate is recognized for its relatively stable chemical structure and its ability to provide both nutritional and therapeutic benefits.

Calcium is essential for bone mineralization and maintaining strong bones. Calcium glycinate supplements provide calcium that can be absorbed by the body and deposited in bones []. The chelated structure with glycine might improve its bioavailability compared to other calcium sources []. However, the exact mechanism by which calcium glycinate promotes bone health needs further research [].

, primarily involving the interaction of glycine (an amino acid) with different calcium salts such as calcium chloride, calcium oxide, or calcium hydroxide. The general reaction can be summarized as follows:

  • Formation of Calcium Glycinate:
    Ca2++2H2NCH2COOHCa C2H5NO2)2+2H+\text{Ca}^{2+}+2\text{H}_2\text{NCH}_2\text{COOH}\rightarrow \text{Ca C}_2\text{H}_5\text{NO}_2)_2+2\text{H}^+
    This reaction illustrates the chelation process where calcium ions bond with glycine molecules.

The synthesis of calcium glycinate can be achieved using various methods:

  • Ultrasonic Synthesis:
    • Glycine and anhydrous calcium chloride are mixed in absolute ethanol and subjected to ultrasonic waves for 4-6 hours, resulting in a high yield of calcium glycinate .
  • Conventional Heating:
    • A mixture of glycine and calcium chloride is dissolved in water, heated, and stirred until crystallization occurs. This method often requires careful pH adjustments during the process .
  • Microwave-Assisted Synthesis:
    • Utilizing microwave energy can significantly reduce reaction times while achieving high purity levels of the product .

Calcium glycinate has a variety of applications, including:

  • Nutritional Supplements: Used widely as a dietary supplement to provide calcium in an easily absorbable form.
  • Pharmaceuticals: Incorporated into formulations aimed at treating or preventing calcium deficiency.
  • Agriculture: Employed as a soil amendment to enhance nutrient availability.

Research into the interactions of calcium glycinate with other compounds indicates that it may enhance the bioavailability of certain nutrients when taken together. For instance:

  • With Magnesium: Calcium glycinate may improve magnesium absorption when used in combination supplements.
  • With Vitamins: Its chelating properties can also facilitate the absorption of fat-soluble vitamins.

Several compounds share similarities with calcium glycinate, particularly in their chelation properties or nutritional roles. These include:

CompoundCompositionUnique Features
Magnesium GlycinateMagnesium + GlycineHigher solubility and bioavailability for magnesium
Zinc GlycinateZinc + GlycineSupports immune function and skin health
Iron GlycinateIron + GlycineEnhances iron absorption without gastrointestinal discomfort
Calcium CitrateCalcium + Citric AcidMore common for general calcium supplementation but less soluble than glycinate

Calcium glycinate stands out due to its dual role as both a source of calcium and an amino acid, providing unique benefits in terms of absorption and utilization within the body.

The synthesis of calcium glycinate revolves around optimizing the coordination chemistry between glycine and calcium ions, with industrial methods balancing efficiency, yield, and product purity.

Optimization of Glycine-Calcium Coordination Chemistry

The chelation of calcium by glycine involves the formation of stable complexes through interactions between calcium ions and glycine’s amino and carboxylate groups. At neutral or alkaline pH, glycine undergoes deprotonation, enabling stronger binding via its α-amino group and carboxylate oxygen [2]. Density functional theory (DFT) calculations confirm that deprotonated glycine forms shorter and more stable bonds with calcium, with bond lengths decreasing by approximately 0.1–0.3 Å compared to protonated forms [2].

Key factors influencing coordination efficiency include:

  • pH: Optimal binding occurs at pH 8–10, where glycine exists predominantly in its deprotonated state [2].
  • Molar Ratios: A 2:1 glycine-to-calcium ratio ensures maximal chelation, as excess glycine prevents calcium hydroxide precipitation [1] [4].
  • Temperature: Reactions conducted at 60–80°C enhance kinetic energy, improving ligand exchange rates without degrading glycine [1] [4].

Recent studies highlight synergistic effects in mixed-ligand systems. For example, combining glycine with malate (as in DimaCal™ di-calcium malate) increases calcium solubility by 40% compared to glycinate alone, likely due to additional carboxylate binding sites [3].

Table 1: Comparative Analysis of Calcium Glycinate Synthesis Methods

MethodReactantsConditionsYield (%)Purity (%)
Aqueous Synthesis [1]Glycine, CaO, Ca(CH₃COO)₂, H₂O70°C, 2 hrs, stirring8592
Ultrasonic [4]Glycine, CaCl₂, ethanol50°C, ultrasonic 40 kHz, 1 hr9195
Solvent-Free [5]Glycine, CaCO₃Microwave, 100°C, 30 mins7888

Industrial-Scale Production Challenges and Innovations

Scaling laboratory synthesis to industrial production introduces challenges in maintaining consistent product quality and cost-effectiveness.

Challenges:

  • Precipitation Control: Calcium hydroxide formation during neutralization reduces yields. Ethanol addition during crystallization minimizes this by lowering calcium’s solubility [4].
  • Energy Consumption: Traditional thermal methods require prolonged heating, increasing costs. Ultrasonic-assisted synthesis reduces reaction time by 50% and energy use by 30% [4].
  • Purification: Residual glycine and salts necessitate multi-step washing. Membrane filtration techniques improve recovery rates to 98% [1].

Innovations:

  • Continuous Flow Reactors: These systems maintain precise pH and temperature control, achieving 95% conversion efficiency compared to 80% in batch reactors [4].
  • Green Solvents: Ethanol-water mixtures (70:30 v/v) reduce environmental impact while enhancing precipitate purity [1].
  • Advanced Chelation Metrics: Techniques like isothermal titration calorimetry (ITC) monitor binding constants in real-time, ensuring optimal Ca²⁺-glycine stoichiometry [2].

Table 2: Industrial Chelation Metrics for Calcium Glycinate

ParameterLaboratory ScaleIndustrial Scale
Binding Constant (log K)3.2 ± 0.1 [2]3.0 ± 0.3 [3]
Reaction Time2 hrs4 hrs
Energy Consumption150 kWh/kg100 kWh/kg [4]

UNII

567R60Z85R

Related CAS

56-40-6 (Parent)

Other CAS

35947-07-0
33242-26-1

Wikipedia

Calcium glycinate

Dates

Modify: 2023-08-19

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